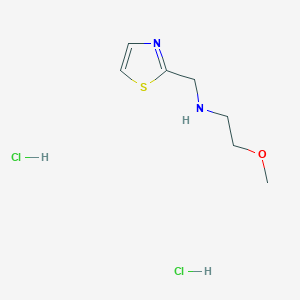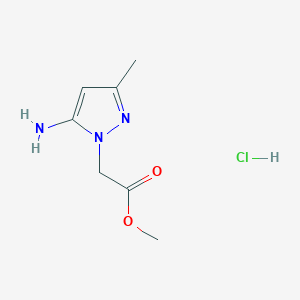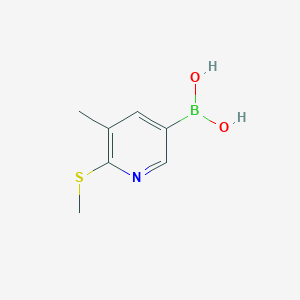![molecular formula C7H4ClFN2 B3089215 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-92-6](/img/structure/B3089215.png)
6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has been studied for its potential in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, a class of compounds known for their potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves a series of chemical reactions . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied using density functional theory (DFT) at the BLYP level . The topological parameters indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Complex Compounds
One area of application involves the exploration of heterocyclic chemistry, where "6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine" and its analogs play a significant role in forming complex compounds with diverse properties. For example, research on the chemistry of compounds containing pyridine and benzimidazole highlights the preparation procedures and properties of various organic compounds and their complex compounds, including their spectroscopic properties, structures, and biological activities. This research opens up possibilities for investigating unknown analogs of such compounds, suggesting a broad area of potential interest for "this compound" in developing new materials with unique properties (Boča, Jameson, & Linert, 2011).
Pharmaceutical Applications
In the pharmaceutical sector, "this compound" derivatives are examined for their potential in drug discovery, particularly as kinase inhibitors. These compounds are valuable due to their ability to interact with kinases via multiple binding modes, making them versatile scaffolds for designing kinase inhibitors. This has led to numerous patents and research efforts from companies and universities, covering a broad range of kinase targets. The versatility of this scaffold, akin to pyrazolo[3,4-b]pyridine, demonstrates its potential in achieving multiple kinase binding modes, highlighting its significance in developing new therapeutic agents (Wenglowsky, 2013).
Material Science and Catalysis
Furthermore, the inclusion of "this compound" in the synthesis of novel materials is noteworthy. Its derivatives have been explored for their optical properties, serving as dyes, pigments, and components in various electronic devices. Research on diketopyrrolopyrroles, for instance, showcases the significant change in linear and nonlinear optical properties brought about by the extension of the chromophore, which includes derivatives of pyrrolopyridine. This suggests the potential of "this compound" in the development of advanced functional materials with enhanced photo and oxidative stability (Grzybowski & Gryko, 2015).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, pyridine derivatives, including "this compound," are crucial for developing agrochemicals and pesticides. Their broad range of biological activities and the ability to act as highly effective chemosensors for various ions and species underscore their importance in analytical applications. This highlights the role of such compounds in designing biological active compounds and chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in the prevention of the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties and bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
While specific safety and hazard information for 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
The future directions for the study of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine, involve further exploration of their potential as FGFR inhibitors for cancer therapy . The development of these compounds with low molecular weight would be beneficial to the subsequent optimization .
Biochemische Analyse
Biochemical Properties
6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions inhibit the receptor’s kinase activity, which is crucial for signal transduction pathways involved in cell proliferation and differentiation. The compound’s ability to bind to the ATP-binding site of these receptors highlights its potential as a therapeutic agent in cancer treatment .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, such as breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . It also significantly reduces cell migration and invasion, which are critical processes in cancer metastasis . Additionally, this compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs . By binding to the ATP-binding site of these receptors, it prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition disrupts the normal function of FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s specificity for FGFRs makes it a promising candidate for targeted cancer therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses can lead to adverse effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs . The inhibition of these receptors affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . These interactions can alter metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It predominantly localizes to the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes .
Eigenschaften
IUPAC Name |
6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPWYNTVKYXJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3089159.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3089171.png)
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)

![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)
![4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3089197.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089200.png)
